N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide
Description
N-{[1,1'-Biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a biphenyl moiety attached to a sulfonamide group. The benzene ring of the sulfonamide is substituted with two chlorine atoms at the 3- and 4-positions and a methoxy group at the 2-position.
Properties
IUPAC Name |
3,4-dichloro-2-methoxy-N-(4-phenylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3S/c1-25-19-17(12-11-16(20)18(19)21)26(23,24)22-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASYBQIZPEIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobiphenyl with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.
Scientific Research Applications
N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This compound may also interact with cellular pathways, such as the MAPK/ERK and PI3K/Akt/mTOR pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide with structurally related sulfonamide derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects: The target compound combines chlorine (electron-withdrawing) and methoxy (electron-donating) groups, creating a balanced electronic profile that may enhance binding to biological targets or influence material properties. Compounds with heterocyclic or nitrogen-rich substituents (e.g., diazepane or oxadiazole ) prioritize interactions with enzymes or receptors via hydrogen bonding or π-stacking.
Synthetic Complexity :
- Biphenyl-containing sulfonamides (e.g., target compound and ) likely require multi-step synthesis, including Ullmann or Suzuki coupling for biphenyl formation, followed by sulfonylation. highlights challenges in such syntheses, with yields as low as 9.8–28% for biphenyl derivatives .
Spectroscopic Characterization: IR spectra of similar sulfonamides show characteristic S=O stretches near 1150–1346 cm⁻¹ and N-H stretches near 3294–3398 cm⁻¹ . The target compound’s IR would additionally feature C-Cl stretches (~600 cm⁻¹) and O-Me vibrations (~2850 cm⁻¹). NMR data (e.g., ) suggest aromatic protons adjacent to electron-withdrawing groups (e.g., Cl or NO₂) resonate downfield (δ 7.5–8.5 ppm), while methoxy protons appear near δ 3.8–4.0 ppm.
Biological and Material Applications :
- Sulfonamides with chlorine substituents (e.g., target compound and ) are often explored as enzyme inhibitors (e.g., carbonic anhydrase), leveraging Cl’s lipophilicity for membrane penetration .
- Biphenyl sulfonamides (e.g., ) may serve as intermediates in OLEDs or liquid crystals due to their planar, conjugated structures .
Biological Activity
N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide, with the chemical formula C_{19}H_{15}Cl_2N_0_3S and a molecular weight of 408.3 g/mol, is a compound that has garnered interest due to its potential biological activities. Despite its structural complexity and the presence of multiple substituents that could influence its pharmacological properties, comprehensive research on its biological activity remains limited.
Chemical Structure
The compound is characterized by:
- A biphenyl moiety which may contribute to its interaction with biological targets.
- Dichloro and methoxy substituents that could enhance its solubility and bioactivity.
- A sulfonamide group, which is known for its role in various therapeutic agents.
Antimicrobial Properties
Although specific studies on this compound are scarce, sulfonamides generally exhibit antimicrobial activity. For instance, sulfonamides are known to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This mechanism suggests that similar compounds might possess antibacterial properties.
Anticancer Potential
Research into structurally related compounds indicates that biphenyl derivatives can exhibit anticancer activity. For example:
- Some biphenyl sulfonamides have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- The presence of dichloro and methoxy groups may enhance the potency of such compounds against tumor cells.
Future Directions for Research
Given the promising structural features of this compound:
- Synthesis and Characterization: Future studies should focus on synthesizing this compound and characterizing its physical and chemical properties.
- In Vitro Studies: Conducting in vitro assays to evaluate its antimicrobial and anticancer activities would be essential.
- Mechanistic Studies: Investigating the mechanisms of action through which this compound exerts its effects could provide insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
